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molecular formula C7H6INO2 B1279740 3-Amino-4-iodobenzoic acid CAS No. 51411-81-5

3-Amino-4-iodobenzoic acid

Cat. No. B1279740
M. Wt: 263.03 g/mol
InChI Key: MLHDNXRHJMQUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141574B2

Procedure details

3-Amino-4-iodobenzoic acid (13.35 g, 50.8 mmol) was added to MeOH (150 mL) and SOCl2 (4.8 mL, 65.8 mmol, 1.3 equivalent) was added. The mixture was refluxed for 3 h and then volatiles were removed under reduced pressure. The residue was co-evaporated three times with MeOH and dried in vacuo (15.23 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([OH:7])=[O:6].O=S(Cl)Cl.[CH3:16]O>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
13.35 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1I
Name
Quantity
4.8 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo (15.23 g)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)OC)C=CC1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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